2,6-Difluoro-4-(methylthio)aniline
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Overview
Description
2,6-Difluoro-4-(methylthio)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a methylthio group at the 4 position on the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(methylthio)aniline can be achieved through several methods One common approach involves the halogenation of 4-methylthioaniline followed by fluorination
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, and they may include additional steps such as purification through distillation or recrystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(methylthio)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted anilines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Difluoro-4-(methylthio)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(methylthio)aniline involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methylthio group also contributes to its unique chemical properties, influencing its interactions with biological molecules and enzymes.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: Similar in structure but lacks the methylthio group.
4-Methylthioaniline: Similar but lacks the fluorine atoms.
2,6-Dichloro-4-(methylthio)aniline: Similar but with chlorine atoms instead of fluorine.
Uniqueness
2,6-Difluoro-4-(methylthio)aniline is unique due to the combination of fluorine and methylthio groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound in various chemical syntheses and research applications.
Properties
IUPAC Name |
2,6-difluoro-4-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEJKJTWCTVIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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